1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde
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Overview
Description
1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring substituted with a 4-bromophenoxyethyl group and an aldehyde functional group at the 3-position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Bromophenoxyethyl Group: The 4-bromophenoxyethyl group can be introduced via a nucleophilic substitution reaction.
Coupling with Indole-3-carbaldehyde: The final step involves the coupling of 2-(4-bromophenoxy)ethylamine with indole-3-carbaldehyde under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom in the 4-bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed:
Oxidation: 1-[2-(4-Bromophenoxy)ethyl]indole-3-carboxylic acid.
Reduction: 1-[2-(4-Bromophenoxy)ethyl]indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-[2-(4-Chlorophenoxy)ethyl]indole-3-carbaldehyde
- 1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbaldehyde
- 1-[2-(4-Methylphenoxy)ethyl]indole-3-carbaldehyde
Comparison: 1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXVXTQKFHSPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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